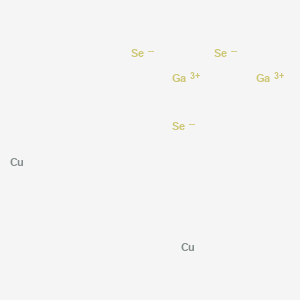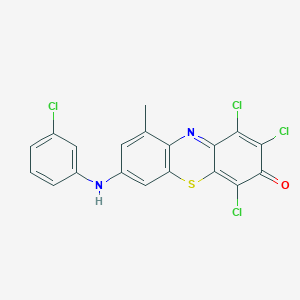
1,2,4-Trichloro-7-(3-chloroanilino)-9-methylphenothiazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trichloro-7-(3-chloroanilino)-9-methylphenothiazin-3-one is a complex organic compound that belongs to the phenothiazine class. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a phenothiazine core. Phenothiazines are known for their diverse applications, particularly in the field of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-7-(3-chloroanilino)-9-methylphenothiazin-3-one involves several steps:
Starting Materials: The synthesis begins with o-methylaniline and disulfur dichloride (S2Cl2).
Condensation Reaction: The product from the initial reaction is then condensed with m-chloroaniline.
Treatment with Sodium Hydroxide: The resulting compound is treated with sodium hydroxide in an ethanol solution.
Final Condensation: The final step involves the condensation of the intermediate product with 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned steps. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trichloro-7-(3-chloroanilino)-9-methylphenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Trichloro-7-(3-chloroanilino)-9-methylphenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: The compound is utilized in the production of high-performance dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trichloro-7-(3-chloroanilino)-9-methylphenothiazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound of 1,2,4-Trichloro-7-(3-chloroanilino)-9-methylphenothiazin-3-one, known for its use in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Thioridazine: Another phenothiazine derivative with similar applications in medicine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of multiple chlorine atoms. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in dyes, pigments, and potentially in pharmaceuticals.
Propiedades
Número CAS |
6379-03-9 |
|---|---|
Fórmula molecular |
C19H10Cl4N2OS |
Peso molecular |
456.2 g/mol |
Nombre IUPAC |
1,2,4-trichloro-7-(3-chloroanilino)-9-methylphenothiazin-3-one |
InChI |
InChI=1S/C19H10Cl4N2OS/c1-8-5-11(24-10-4-2-3-9(20)6-10)7-12-16(8)25-17-13(21)14(22)18(26)15(23)19(17)27-12/h2-7,24H,1H3 |
Clave InChI |
KNLLLQJFRZYLSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N=C3C(=C(C(=O)C(=C3Cl)Cl)Cl)S2)NC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)

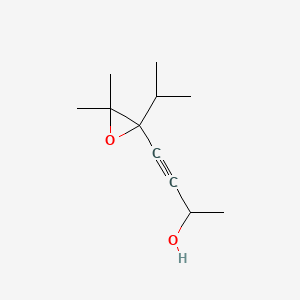
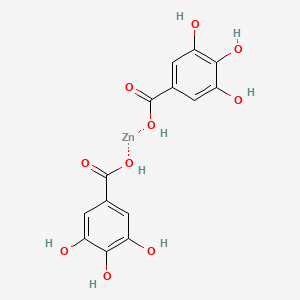
![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)
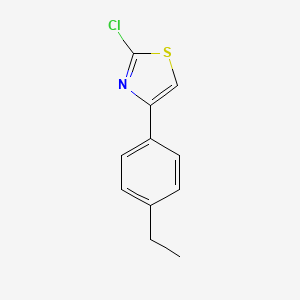
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
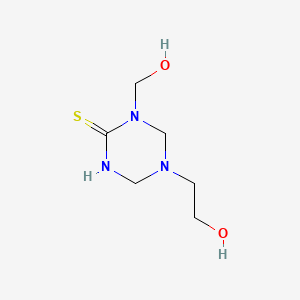


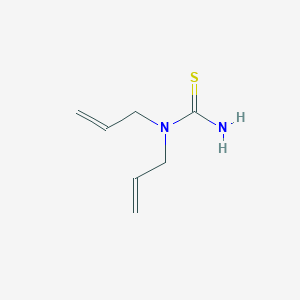
![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
